1,2,4,8,9-Pentabromodibenzo[b,d]furan
Description
Structure
3D Structure
Properties
CAS No. |
617708-07-3 |
|---|---|
Molecular Formula |
C12H3Br5O |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
1,2,4,8,9-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-4-1-2-7-8(10(4)16)9-11(17)5(14)3-6(15)12(9)18-7/h1-3H |
InChI Key |
RXGHNGDKUZZFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1OC3=C2C(=C(C=C3Br)Br)Br)Br)Br |
Origin of Product |
United States |
Advanced Analytical Methodologies for 1,2,4,8,9 Pentabromodibenzo B,d Furan Characterization and Quantification
Sample Collection, Preparation, and Extraction Techniques
The initial and one of the most critical steps in the analysis of 1,2,4,8,9-Pentabromodibenzo[b,d]furan is the collection of a representative sample, followed by efficient extraction of the target analyte from the sample matrix.
The protocols for sample collection are highly dependent on the matrix being investigated to ensure the integrity and representativeness of the sample.
Air: Air sampling for compounds like this compound often involves the use of high-volume air samplers. genasis.cz These systems draw a large volume of air through a filter to capture particulate-bound compounds, followed by a sorbent trap, such as polyurethane foam (PUF) or XAD-2 resin, to collect gaseous-phase compounds. epa.govepa.gov EPA Method TO-9A, for instance, describes the collection of polyhalogenated dioxins and furans in ambient air over a 24-hour period, sampling 325 to 400 cubic meters of air. epa.gov For stationary source emissions, EPA Method 23 is employed, which involves isokinetically withdrawing gaseous and particulate pollutants from a stack and collecting them in a multi-component sampling train. epa.govwell-labs.com
Water: Water samples can be collected using active or passive samplers. genasis.cz Active sampling involves pumping a known volume of water through a solid-phase extraction disk or cartridge. Passive sampling provides a time-weighted average concentration and is useful for long-term monitoring.
Soil and Sediments: Surface soil and sediment samples are typically collected using stainless steel scoops or coring devices. The samples are then homogenized and stored in appropriate containers to prevent contamination. It is crucial to collect a representative sample by taking multiple subsamples from a defined area.
Biological Tissues: The collection of biological tissues, such as fish, adipose tissue, and human milk, requires specific protocols to ensure sample integrity and minimize degradation. nih.gov Human milk samples, for example, have been extensively analyzed for persistent organic pollutants (POPs) to assess human exposure. genasis.cz Samples are often collected from individuals and can be analyzed as individual samples or pooled to create a representative sample for a population. genasis.cz
The following table summarizes the common sampling matrices and associated collection methods for PBDD/Fs, including this compound.
| Sample Matrix | Sampling Method | Key Considerations |
| Air (Ambient) | High-Volume Air Sampling (e.g., EPA Method TO-9A) | Collection of both particulate and gaseous phases using filters and sorbent traps. genasis.czepa.govepa.gov |
| Air (Stationary Source) | Isokinetic Sampling (e.g., EPA Method 23) | Ensures a representative sample of stack emissions is collected. epa.govwell-labs.com |
| Water | Active or Passive Sampling | Choice of method depends on the monitoring objectives (e.g., point-in-time vs. time-weighted average). genasis.cz |
| Soil & Sediments | Scoops or Coring Devices | Homogenization of multiple subsamples is critical for representativeness. |
| Biological Tissues | Specific protocols depending on the tissue type | Prevention of degradation and contamination is paramount. nih.gov |
Once the sample is collected, the target analyte, this compound, must be extracted from the matrix. The choice of extraction method depends on the sample matrix, efficiency, solvent consumption, and time.
Soxhlet Extraction: A classic and widely used technique, Soxhlet extraction is known for its efficiency in extracting organic compounds from solid matrices. researchgate.net It involves continuous extraction with a solvent, such as toluene (B28343), over an extended period (e.g., 16-24 hours). dioxin20xx.orgnih.gov While effective, it is time-consuming and requires large volumes of solvent. researchgate.net
Solid-Phase Extraction (SPE): SPE is a more modern and rapid technique that consumes less solvent compared to traditional methods. nih.gov It is particularly useful for liquid samples like water and biological fluids. esens.kr The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. nih.gov Tandem SPE cleanup methods have been developed for the rapid determination of PBDD/Fs and other POPs in human milk. nih.govresearchgate.net
Other extraction techniques that have been applied for the analysis of related compounds and are applicable to this compound include Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE). researchgate.netnih.gov ASE uses elevated temperatures and pressures to reduce extraction time and solvent consumption. researchgate.netdioxin20xx.org
A comparison of common extraction methods for PBDD/Fs is presented in the table below.
| Extraction Method | Principle | Advantages | Disadvantages |
| Soxhlet Extraction | Continuous solid-liquid extraction with a refluxing solvent. | High extraction efficiency, well-established method. researchgate.netnih.gov | Time-consuming, large solvent consumption. researchgate.netdioxin20xx.org |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid sample. | Rapid, low solvent consumption, can be automated. nih.govesens.kr | Potential for matrix effects, requires method development. |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Fast, reduced solvent consumption. researchgate.netdioxin20xx.org | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, accelerating extraction. | Very fast, reduced solvent consumption. researchgate.net | Potential for analyte degradation at high temperatures. nih.gov |
Following extraction, the sample extract contains the target analyte along with a complex mixture of co-extracted interfering compounds (e.g., lipids, other organic compounds). A thorough clean-up procedure is essential to remove these interferences before instrumental analysis.
Multi-step chromatographic techniques are commonly employed for sample clean-up. This often involves the use of multi-layer silica (B1680970) gel columns and carbon-based columns.
Multi-layer Silica Gel Columns: These columns are packed with different layers of silica gel modified with sulfuric acid, potassium hydroxide, and silver nitrate (B79036). researchgate.net The acidic layers remove lipids and basic compounds, the basic layer removes acidic compounds, and the silver nitrate layer removes sulfur-containing compounds. sigmaaldrich.com
Carbon Columns: Activated carbon columns are used to separate planar molecules like PBDD/Fs from non-planar compounds. The PBDD/Fs are strongly adsorbed onto the carbon and are then selectively eluted. sigmaaldrich.com Dual-layer carbon columns containing different types of carbon, such as Carboxen-1000 and Carboxen-1016, can be used for effective isolation. sigmaaldrich.com
Florisil Columns: Florisil, a magnesium silicate (B1173343) adsorbent, can also be used for fractionation. It allows for the separation of PBDD/Fs from other compounds like polychlorinated biphenyls (PCBs). sigmaaldrich.comnih.gov
Automated sample clean-up systems are also available, which can improve reproducibility and sample throughput. researchgate.net
Chromatographic Separation Methodologies
The final step in the analytical process is the instrumental analysis, which involves the separation, detection, and quantification of this compound.
High-Resolution Gas Chromatography (HRGC) coupled with High-Resolution Mass Spectrometry (HRMS) is the gold standard for the analysis of PBDD/Fs. nih.govresearchgate.net HRGC provides the high resolving power necessary to separate the numerous PBDD/F congeners from each other.
The choice of the gas chromatographic column is critical for achieving the required separation. Specialized columns with different polarities are used to resolve isomers.
Non-polar columns: Columns with a stationary phase of 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5, HP-5MS) are commonly used for the initial separation of PBDD/F congeners. researchgate.net
Polar columns: To confirm the identity of specific congeners and separate co-eluting isomers, a second analysis on a more polar column is often required. researchgate.net
The combination of retention time data from two columns of different polarity, along with the accurate mass data from HRMS, provides a high degree of confidence in the identification and quantification of this compound.
While HRGC-HRMS is the predominant technique for PBDD/F analysis, Liquid Chromatography (LC) has found applications in the analysis of related halogenated compounds. researchgate.net LC can be particularly useful for the analysis of more polar or thermally labile compounds that are not amenable to GC analysis. However, for the specific analysis of this compound, HRGC-HRMS remains the method of choice due to its superior separation efficiency for these types of isomers and the established validated methods. nih.gov
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique in analytical chemistry, offering a unique combination of the properties of both gas and liquid chromatography. libretexts.orgresearchgate.net SFC utilizes a mobile phase, typically carbon dioxide, maintained above its critical temperature and pressure, resulting in a supercritical fluid with low viscosity and high diffusivity. libretexts.org These properties lead to faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). libretexts.orgnih.gov
The application of SFC is particularly advantageous for the analysis of thermally labile and non-volatile compounds, such as brominated flame retardants and their derivatives. well-labs.com For hydrophobic compounds like pentabromodibenzofurans, SFC provides an excellent alternative to normal-phase HPLC, often yielding superior separation. mdpi.com The unique properties of the supercritical fluid mobile phase can facilitate the simultaneous analysis of related flame retardants that might otherwise require multiple analytical methods. well-labs.com The introduction of a new generation of SFC instruments has addressed previous limitations, enhancing reliability and quantitative performance, making it a valuable tool in the analytical scientist's toolbox. nih.gov
Isomer-Specific Separation Challenges for Pentabromodibenzofurans
A significant analytical hurdle in the study of pentabromodibenzofurans (PeBDFs) is the separation of their numerous isomers. biocompare.com Isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. biocompare.com Polybrominated dibenzofurans (PBDFs) have a large number of possible congeners, with 135 distinct isomers for the fully brominated class. epa.gov
These isomers often possess very similar physical and chemical properties, such as boiling points and polarity, which makes their separation by conventional chromatographic techniques exceedingly difficult. acs.org This similarity often leads to co-elution, where multiple isomers are not resolved and appear as a single peak in a chromatogram. Traditional methods like liquid chromatography coupled with mass spectrometry (LC-MS) may lack the necessary resolution to fully differentiate all critical isomers. biocompare.com The failure to achieve complete separation not only complicates accurate quantification of a specific isomer like 1,2,4,8,9-PeBDF but also hinders the assessment of isomer-specific toxicity and environmental fate. rotachrom.com Therefore, developing separation technologies with improved resolution and throughput is essential for addressing the "isomer problem" in the analysis of complex isomeric mixtures like PeBDFs. biocompare.comrotachrom.com
Table 1: Challenges in Isomer-Specific Separation of Pentabromodibenzofurans
| Challenge | Description | Analytical Implication |
| High Number of Isomers | Pentabromodibenzofurans exist as numerous constitutional isomers with the bromine atoms at different positions on the dibenzofuran (B1670420) backbone. | Creates a highly complex mixture requiring high-resolution separation techniques to distinguish individual congeners. |
| Similar Physicochemical Properties | Isomers often have nearly identical boiling points, vapor pressures, and polarities. acs.org | Makes separation by traditional chromatographic methods (GC, LC) based on these properties extremely challenging, leading to peak overlap. |
| Co-elution | Multiple isomers may elute from the chromatographic column at the same time, appearing as a single peak. | Prevents accurate, isomer-specific quantification and can lead to an overestimation or underestimation of the concentration of the target analyte. |
| Lack of Commercial Standards | Certified reference standards are not available for all 135 PBDF isomers. | Complicates peak identification and confirmation, making it difficult to verify which isomer is being detected. |
Mass Spectrometric Detection and Quantification Techniques
Mass spectrometry (MS) is the cornerstone for the detection and quantification of polybrominated dibenzofurans due to its high sensitivity and selectivity. When coupled with chromatographic separation, MS allows for the identification and measurement of specific congeners in various environmental and biological matrices.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of brominated dibenzo-p-dioxins and furans (PBDD/Fs). nih.govresearchgate.net Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This capability allows for the determination of the elemental composition of a molecule from its precise mass, which is crucial for distinguishing target analytes from the multitude of other compounds present in complex samples. acs.org
The high mass accuracy of HRMS helps to reliably identify analytes with high specificity. acs.org For PBDD/Fs, HRGC/HRMS is a well-established method for accurate quantitative analysis. nih.govnih.gov This technique provides the necessary selectivity to minimize interferences, ensuring that the detected signal corresponds unequivocally to the compound of interest.
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry, also known as MS/MS, offers an additional layer of selectivity and sensitivity for the analysis of complex mixtures. ijcap.innih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting fragment ions (product ions) are then analyzed in a second mass analyzer. ijcap.innih.gov
This technique, often coupled with gas chromatography (GC-MS/MS), has been successfully validated for the determination of brominated flame retardants. fao.orgdiva-portal.org The specificity of monitoring a particular fragmentation pathway for a selected precursor ion significantly reduces background noise and matrix effects, leading to lower detection limits and more reliable quantification. The fragmentation patterns can also provide structural information that aids in the identification of the analyte. mdpi.com
Advanced Ionization Techniques (e.g., Atmospheric Pressure Photoionization (APPI), Electrospray Ionization (ESI), Nanospray Laser-Induced Plasma Ionization (nLIPI-MS))
The method of ionization is critical for converting neutral molecules into gas-phase ions for mass spectrometric analysis. For nonpolar compounds like 1,2,4,8,9-PeBDF, advanced ionization techniques are often required.
Atmospheric Pressure Photoionization (APPI) has been evaluated for the analysis of brominated flame retardants. researchgate.net APPI is particularly effective for nonpolar to moderately polar compounds that are difficult to ionize by other methods. For lower brominated diphenyl ethers, APPI in positive ionization mode has been shown to produce molecular radical cations (M•+), which are ideal for identification and quantification. researchgate.net
Electrospray Ionization (ESI) is a soft ionization technique widely used in mass spectrometry. However, its application is typically limited to polar and ionizable compounds. For nonpolar molecules like PBDFs, ESI is generally less effective unless derivatization is performed or in the analysis of their hydroxylated metabolites. researchgate.net
Nanospray Laser-Induced Plasma Ionization (nLIPI-MS) is a novel, ambient, and open-air ionization method that shows significant promise for the sensitive analysis of nonpolar and very weakly polar organic pollutants. acs.orgnih.gov This technique uses a focused laser to create an energetic plasma that ionizes the analyte molecules, primarily forming radical cations ([M]•+). acs.org nLIPI-MS has demonstrated extremely high sensitivity for trace analysis of halogenated compounds, with limits of detection reaching the low µg/L to ng/L level, making it a potentially powerful tool for detecting 1,2,4,8,9-PeBDF in environmental samples. acs.orgnih.govnih.gov
Table 2: Comparison of Advanced Ionization Techniques for PBDF Analysis
| Ionization Technique | Principle | Advantages for PBDFs | Limitations for PBDFs |
| Atmospheric Pressure Photoionization (APPI) | Uses photons to ionize analytes, often with a dopant molecule. researchgate.net | Effective for nonpolar compounds; produces molecular ions (M•+). researchgate.net | May require a dopant; sensitivity can be compound-dependent. |
| Electrospray Ionization (ESI) | Creates a fine spray of charged droplets from which ions are desorbed. researchgate.net | Useful for polar metabolites of PBDFs. | Inefficient for nonpolar parent PBDF compounds. researchgate.net |
| Nanospray Laser-Induced Plasma Ionization (nLIPI-MS) | A focused laser generates an energetic plasma to ionize analytes from a nanospray emitter. acs.orgacs.org | Excellent for nonpolar compounds; high sensitivity (ng/L levels); minimal sample pretreatment. acs.orgnih.govchromatographyonline.com | A newer technique with less widespread adoption compared to ESI or APPI. |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a multidimensional analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. nih.gov This added dimension of separation is particularly valuable for resolving isomers, which are often indistinguishable by mass spectrometry alone. nih.gov
The coupling of IMS with MS can effectively separate co-eluting isomers that were not resolved by the preceding chromatographic step. pnnl.gov This capability is highly relevant for the analysis of PBDFs, where numerous isomers present a significant separation challenge. researchgate.net By providing information about the ion's collision cross-section (a measure related to its size and shape), IMS-MS can help to distinguish between different PBDF isomers, leading to more accurate identification and quantification. pnnl.gov Various forms of IMS, including drift-time IMS (DTIMS), traveling-wave IMS (TWIMS), and field-asymmetric waveform IMS (FAIMS), offer different advantages in terms of resolution and sensitivity. nih.gov
Isotope Dilution Mass Spectrometry for Trace Analysis and Quantification.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the trace analysis and quantification of 1,2,4,8,9-PeBDF. This technique offers exceptional accuracy and precision by employing a stable isotope-labeled analogue of the target analyte as an internal standard. The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard, typically a ¹³C₁₂-labeled 1,2,4,8,9-PeBDF, to the sample prior to extraction and cleanup.
This labeled internal standard is chemically identical to the native (unlabeled) 1,2,4,8,9-PeBDF and therefore exhibits the same behavior throughout the analytical process, including extraction, cleanup, and chromatographic separation. Any loss of the native analyte during sample preparation will be mirrored by a proportional loss of the labeled internal standard.
During analysis by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), the mass spectrometer distinguishes between the native and the ¹³C₁₂-labeled 1,2,4,8,9-PeBDF based on their mass-to-charge (m/z) ratio. By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, the concentration of 1,2,4,8,9-PeBDF in the original sample can be accurately calculated, regardless of analyte losses during the procedure. This approach effectively corrects for matrix effects and variations in recovery, which are common challenges in the analysis of complex samples.
The use of IDMS is crucial for achieving the low detection limits required for the analysis of 1,2,4,8,9-PeBDF in environmental and biological samples, where concentrations can be in the picogram per gram (pg/g) or even lower range.
Quality Assurance and Quality Control (QA/QC) in PBDF Analysis
Rigorous quality assurance and quality control (QA/QC) procedures are paramount to ensure the generation of reliable and defensible data in the analysis of 1,2,4,8,9-PeBDF. These measures are integrated into every step of the analytical process, from sample collection to data reporting.
The use of Certified Reference Materials (CRMs) and labeled internal standards is a cornerstone of QA/QC in the analysis of 1,2,4,8,9-PeBDF.
Certified Reference Materials (CRMs): CRMs are well-characterized materials with a certified concentration and uncertainty for the analyte of interest. They are produced by national metrology institutes or accredited reference material producers. For PBDF analysis, CRMs can be solutions of individual congeners or matrix materials (e.g., sediment, fish tissue, or polymer) containing a known concentration of various PBDFs, including pentabrominated congeners. Analyzing a CRM alongside unknown samples provides a direct measure of the accuracy and trueness of the entire analytical method. While a specific CRM for 1,2,4,8,9-PeBDF may not always be available, CRMs containing other pentabrominated dibenzofurans can be used to validate the method's performance for this class of compounds. Reputable suppliers of such standards include Wellington Laboratories and Cambridge Isotope Laboratories.
Labeled Internal Standards: As discussed in the context of IDMS, ¹³C₁₂-labeled 1,2,4,8,9-PeBDF is the ideal internal standard for its quantification. The addition of this standard at the beginning of the sample preparation process is a critical QA/QC check for each individual sample. The recovery of the labeled internal standard is monitored to ensure that the sample preparation and analysis were successful. Acceptable recovery ranges, typically between 40% and 130%, are established as part of the method validation.
A variety of labeled and unlabeled PBDF standards are commercially available to support these analyses.
Interactive Table: Examples of Commercially Available PBDF Standards
| Compound Name | Type | Supplier |
| This compound | Native Standard | Wellington Laboratories |
| ¹³C₁₂-1,2,4,8,9-Pentabromodibenzo[b,d]furan | Labeled Internal Standard | Wellington Laboratories |
| 2,3,4,7,8-Pentabromodibenzofuran | Native Standard | Cambridge Isotope Laboratories |
| ¹³C₁₂-2,3,4,7,8-Pentabromodibenzofuran | Labeled Internal Standard | Cambridge Isotope Laboratories |
| PBDF Calibration Solutions | Mixed Standards | Various |
Before its application to routine samples, any analytical method for 1,2,4,8,9-PeBDF must undergo a thorough validation process to demonstrate its fitness for purpose. Method validation establishes the performance characteristics of the method and ensures that it is reliable and reproducible. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the measured value to the true value, often assessed using CRMs or spiked samples.
Precision: The degree of agreement among independent measurements of the same sample, expressed as repeatability (within-run precision) and reproducibility (between-run precision).
Specificity: The ability of the method to selectively measure the target analyte in the presence of other compounds.
Method Detection Limit (MDL): The minimum concentration of an analyte that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.
Method Quantification Limit (MQL) or Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
For the trace analysis of 1,2,4,8,9-PeBDF, achieving low MDLs and MQLs is critical. These limits are dependent on the sample matrix, the instrumentation used, and the entire analytical procedure. While specific MDL and MQL values for 1,2,4,8,9-PeBDF are not widely published and are method-dependent, typical target detection limits for PBDFs in environmental samples are in the low picogram per gram (pg/g) range.
Interactive Table: Typical Performance Characteristics for PBDF Analysis
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 70-130% |
| Precision (% RSD) | < 20% |
| Method Detection Limit (MDL) | 0.1 - 10 pg/g |
| Method Quantification Limit (MQL) | 0.5 - 50 pg/g |
Note: These values are indicative and can vary significantly based on the specific method, matrix, and laboratory.
While PT schemes specifically for 1,2,4,8,9-PeBDF are rare, programs for the broader class of brominated flame retardants, including PBDEs and other PBDFs, are available. uea.ac.uk Participation in these schemes provides valuable external validation of a laboratory's capabilities in analyzing these types of compounds. uea.ac.uk
Harmonization of analytical methods for PBDFs is an ongoing effort within the scientific community. The goal is to establish standardized procedures and best practices to ensure that data generated by different laboratories are comparable. This is crucial for regulatory purposes, environmental monitoring, and human exposure assessment. The development and use of consensus methods and the widespread availability of high-quality CRMs are key to achieving this harmonization.
Environmental Occurrence, Distribution, and Transport Dynamics of 1,2,4,8,9 Pentabromodibenzo B,d Furan and Polybrominated Dibenzofurans
Presence in Diverse Environmental Compartments and Matrices
Polybrominated dibenzofurans are known to be distributed globally, yet information pinpointing the specific presence and concentration of 1,2,4,8,9-Pentabromodibenzo[b,d]furan is not available in the reviewed scientific literature.
Aquatic Environments (Water Columns and Sediments in Marine and Freshwater Systems)
The hydrophobic nature of PBDFs leads to their accumulation in the sediments of both marine and freshwater systems. Scientific investigations have documented the presence of various PBDFs in aquatic sediments, often attributing their origin to atmospheric deposition and industrial discharges. nih.gov Despite the analysis of different congeners in these studies, no specific measurements for this compound in water columns or sediments were found.
Terrestrial Systems (Soil, Sewage Sludge, Biocompost)
PBDFs are frequently detected in terrestrial environments. Soil contamination can occur through atmospheric deposition and the application of sewage sludge. researchgate.net While studies have analyzed the congener profiles of PBDFs in soil and sewage sludge, specific data for this compound are absent from the available literature. researchgate.netnih.gov
Biota (Terrestrial and Aquatic Organisms)
Due to their lipophilic (fat-loving) nature, PBDFs can bioaccumulate in the fatty tissues of both terrestrial and aquatic organisms, and biomagnify through the food chain. epa.gov Research has identified various PBDF congeners in wildlife. epa.gov However, no studies were found that specifically report the detection or bioaccumulation of this compound in any biological species.
Food and Feed Contamination
The presence of PBDFs in the environment leads to the contamination of food and animal feed. nih.gov Human exposure to these compounds is primarily through diet. nih.gov While the general contamination of foodstuffs by PBDFs is a recognized issue, there is no available data specifically quantifying the levels of this compound in food or feed products.
Anthropogenic Sources (e.g., Consumer Products, Waste Materials, Automotive Exhaust)
The primary sources of PBDFs in the environment are anthropogenic. They are known to be formed as unintentional byproducts during the production of brominated flame retardants and can be released from consumer products containing these flame retardants. nih.gov Waste incineration and combustion processes are also significant sources. nih.gov Although these processes are known to generate a complex mixture of PBDF congeners, specific information on the formation or release of this compound from these sources is not documented in the reviewed literature.
Data Tables
Due to the lack of specific quantitative data for this compound in the scientific literature, no data tables can be generated.
Congener Profiles and Pattern Analysis for Source Apportionment
The source apportionment of polybrominated dibenzofurans (PBDFs), including this compound, relies heavily on the analysis of congener profiles. Each source of PBDFs, whether a specific industrial process or a type of combustion, tends to produce a unique and consistent mixture of different PBDF isomers and homologues (congeners with the same number of bromine atoms). This unique mixture acts as a chemical "fingerprint" or signature.
By analyzing the relative proportions of various PBDF congeners in an environmental sample (such as soil, sediment, or air) and comparing it to the known profiles of potential sources, scientists can trace the contamination back to its origin. core.ac.uk This process, often aided by multivariate statistical methods like Principal Component Analysis (PCA), is crucial for identifying and regulating sources of pollution. core.ac.uk For instance, the congener profiles of chlorinated dioxins and furans, which are structurally analogous to PBDFs, have been successfully used to distinguish between sources such as the manufacturing of pentachlorophenol (B1679276) and various combustion processes. nih.gov
Differentiating Formation Pathways based on Isomer Signatures (e.g., Combustion vs. Chemical By-product)
Polybrominated dibenzofurans are not produced intentionally but are generated through two primary unintentional pathways, each leaving a distinct isomer signature. researchgate.net
Chemical By-product Formation: PBDFs are known to be formed as trace contaminants during the production of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs). nih.govinchem.org The specific synthesis conditions and precursor chemicals involved in the manufacturing process lead to a predictable and repeatable pattern of PBDF congeners in the final BFR product. These profiles are often dominated by a few specific isomers.
Combustion Formation: PBDFs are also formed during the thermal degradation and incomplete combustion of materials containing BFRs, such as plastics from electronic waste, textiles, and furniture. researchgate.netwiley.com The high temperatures involved in processes like waste incineration or accidental fires can break down PBDEs and other BFRs, allowing them to reform into PBDFs. researchgate.net Combustion-derived profiles are typically more complex than chemical by-product profiles, containing a wider array of congeners. The final signature can be influenced by factors such as combustion temperature and the presence of catalysts. researchgate.net
By comparing the congener pattern in an environmental sample to reference profiles from BFR manufacturing and various combustion scenarios, researchers can determine the likely formation pathway and ultimate source of the contamination.
Spatial and Temporal Trends in Environmental Levels
Spatial Trends: The environmental concentrations of PBDFs typically show a clear spatial distribution, with higher levels found closer to source areas. Studies of particle-bound PBDFs in the ambient air of Guangzhou, China, demonstrated a distinct spatial trend: the lowest concentrations were found in a background area, with levels increasing progressively in suburban areas, urban areas, and finally, the highest levels in an industrial area. acs.org This pattern strongly suggests that industrial and urban activities are primary sources of PBDFs to the atmosphere.
Table 1: Spatial Distribution of Particulate PBDD/Fs in Guangzhou, China
| Sampling Location Type | Mean PBDD/F Concentration (fg/m³) |
|---|---|
| Industrial Area | 2244 |
| Urban Area | 1015 |
| Suburb Area | 677 |
| Background Area | 225 |
Data sourced from a 2011 study on ambient air in Guangzhou. acs.org
Temporal Trends: Analysis of radiometrically dated sediment cores provides a historical record of environmental contamination. Studies on sediment cores from English lakes show that concentrations of PBDFs were low prior to the 1980s and then began a steady rise, peaking in recent years. ucl.ac.uk This increase in PBDFs was significantly correlated with the rising concentrations of PBDEs, indicating that the use and disposal of these flame retardants are the primary source of the resulting dibenzofuran (B1670420) byproducts. ucl.ac.uk Similar trends of increasing PBDE concentrations (precursors to combustion-formed PBDFs) from the 1980s to the late 1990s or early 2000s have been observed in sediment cores from the Niagara River and various locations in China, followed by a leveling off or decrease in the most recent sediment layers, likely reflecting the impact of regulations restricting the use of certain BFRs. nih.govnih.govcapes.gov.br
Long-Range Environmental Transport (LRT) and Global Cycling
Like other persistent organic pollutants, PBDFs have physical and chemical properties that make them susceptible to long-range environmental transport (LRT). researchgate.net This allows them to travel far from their original sources and lead to the contamination of remote ecosystems, such as the Arctic and Antarctic. nih.govmdpi.com
Atmospheric Long-Range Transport
The primary mechanism for the global distribution of PBDFs is atmospheric transport. nih.gov Due to their semi-volatile nature, these compounds can be released into the atmosphere from sources like incinerator stacks or volatilization from waste sites. Once in the air, they can exist in the gas phase or adsorbed to particulate matter. This allows them to be carried by wind currents over vast distances. nih.gov
Evidence for the atmospheric LRT of related brominated compounds is well-documented. Their precursors, PBDEs, are ubiquitous in the air of remote regions. nih.gov They have been detected in the atmosphere in the European Arctic and at Antarctic research stations, thousands of kilometers from major industrial or population centers. wiley.comacs.orgmdpi.com The presence of these compounds in such pristine environments is unequivocal proof of their ability to undergo atmospheric LRT.
Bioaccumulation and Biomagnification Potential in Trophic Levels
A key concern with PBDFs is their potential to bioaccumulate in organisms and biomagnify up the food chain. Bioaccumulation is the process where the concentration of a contaminant builds up in an organism's tissues over time, faster than it can be metabolized or excreted. nih.gov Because PBDFs are lipophilic (fat-soluble), they are readily stored in the fatty tissues of animals. researchgate.net
Studies on the structurally similar polychlorinated dibenzofurans (PCDFs) show that fish tend to selectively accumulate the toxic 2,3,7,8-substituted isomers. nih.gov A study in mice investigating several 2,3,7,8-substituted PBDFs found that they were substantially retained in the liver and eliminated slowly, with biological half-lives ranging from 5.6 to 13 days. nih.gov This persistence is a key factor in their bioaccumulation potential.
Biomagnification, also known as trophic magnification, occurs when the concentration of a contaminant increases at successively higher levels in a food web. opentextbooks.org.hk Organisms at the top of the food web, such as predatory fish, birds, and marine mammals, consume prey that has already accumulated the contaminant. With each trophic step, the concentration of the chemical becomes more magnified. opentextbooks.org.hk This process has been well-documented for legacy POPs like PCBs and DDT. opentextbooks.org.hk Given their persistence and lipophilicity, PBDFs are expected to behave similarly. The potential for trophic magnification is often quantified using a Trophic Magnification Factor (TMF); a TMF greater than 1 indicates that the chemical is biomagnifying in that specific food web. researchgate.netresearchgate.net The detection of PBDFs in high-trophic-level animals and in human tissues confirms their entry into and magnification through various food webs. nih.gov
Table 2: Hepatic Elimination Half-Times of Select Dibenzofurans in Mice
| Compound | Elimination Half-Time (Days) |
|---|---|
| 1,2,3,7,8-Pentabromodibenzofuran (PeBDF) | 13 |
| 2,3,7,8-Tetrabromodibenzofuran (TeBDF) | 8.8 |
| 2,3,7-Tribromo-8-chlorodibenzofuran (TrBCDF) | 5.6 |
Toxicokinetic data from an oral exposure study in C57BL/6J mice, demonstrating the persistence of 2,3,7,8-substituted congeners. nih.gov
Environmental Transformation and Degradation Pathways of 1,2,4,8,9 Pentabromodibenzo B,d Furan and Polybrominated Dibenzofurans
Photochemical Degradation Processes
Photolysis, or degradation by light, is a primary transformation pathway for PBDFs in the environment, particularly in the atmosphere, surface waters, and on exposed surfaces. inchem.org Compared to their chlorinated analogs, PBDFs are generally less stable photochemically due to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond. inchem.org
The environmental matrix in which PBDFs are present significantly influences their photolytic rate and degradation pathway. The medium affects the availability of light and reactants, such as hydrogen donors, which are crucial for the degradation process.
Solvents: In organic solvents like hexane, photolysis can be rapid, with studies on related compounds showing complete degradation within hours under UV irradiation. nih.gov The type of solvent plays a critical role; for instance, the photolysis rates of brominated flame retardants were found to be significantly faster in n-hexane than in toluene (B28343) or acetone, which is attributed to the varying ability of the solvents to absorb UV light and compete with the target compound. nih.gov For PBDFs, photolytic half-lives in organic solutions exposed to sunlight have been estimated in the order of minutes to hours. inchem.org
Surfaces and Particles: When adsorbed onto surfaces such as soil, dust, or soot particles, the photolytic degradation of PBDFs is considerably slower. inchem.org The matrix can shield the molecules from direct sunlight and may limit the availability of hydrogen donors necessary for reductive dehalogenation. Estimated sunlight-induced half-lives for tetrabromodibenzofuran (tetraBDD) isomers in surface soil are in the range of 3 to 6 months. inchem.org On artificial surfaces like solid films or on soot particles, half-lives are typically in the order of hours. inchem.org
Aqueous Systems: In aqueous environments, the low water solubility of PBDFs means they are primarily adsorbed to sediment and particulate matter. inchem.org However, dissolved PBDFs can undergo photolysis. Studies on polychlorinated dibenzofurans (PCDFs) have shown that degradation rates are significantly enhanced in natural lake water compared to distilled water, likely due to the presence of dissolved organic matter like humic acids that can act as photosensitizers. csbsju.edu A similar enhancement is expected for PBDFs.
| Compound Class/Congener | Environmental Matrix | Light Source | Estimated Half-life | Reference |
|---|---|---|---|---|
| Tetrabromodibenzofuran (TetraBDD) Isomers | Surface Soil | Sunlight | 3-6 months | inchem.org |
| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | Organic Solution | Sunlight | 0.8 minutes | inchem.org |
| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | Solid Film | Sunlight | 32 hours | inchem.org |
| Decabromodiphenyl ether (BDE-209) | Toluene | Sunlight | <15 minutes | researchgate.net |
| Decabromodiphenyl ether (BDE-209) | Natural Matrices (Soil/Sediment) | Sunlight | 40-200 hours | researchgate.net |
The primary mechanism for the photochemical degradation of PBDFs is reductive dehalogenation, which involves the cleavage of a C-Br bond followed by the abstraction of a hydrogen atom from the surrounding medium. inchem.org
Several key principles govern this process:
Rate of Decomposition: The rate of photolysis is dependent on the degree and position of bromine substitution. Generally, higher brominated congeners degrade more rapidly than lower brominated ones. inchem.org This is because the photodehalogenation reactivity tends to increase with the degree of halogenation. epa.gov
Preferential Bromine Loss: Congeners with bromine atoms in the lateral positions (e.g., 2, 3, 7, and 8) tend to have shorter photolytic half-lives. inchem.org In mixed halogenated compounds containing both bromine and chlorine (PXDFs), photolysis preferentially removes bromine atoms, leading to the formation of more stable PCDFs as intermediate products. inchem.org
Reaction Pathways: Quantum chemical calculations indicate that for PBDFs, the photoreactivity of bromine atoms is highest at the 2 and 3 positions, followed by the 1 and 4 positions. epa.gov The process involves the absorption of UV light, which excites the molecule and leads to the cleavage of a C-Br bond, forming a radical. This radical is then stabilized by abstracting a hydrogen atom from a donor molecule in the environment (e.g., organic solvents, water, or humic substances), resulting in a less-brominated dibenzofuran (B1670420) congener.
Microbial Degradation and Biotransformation
Microbial degradation is a key environmental process that can lead to the breakdown of persistent organic pollutants. While data specifically on 1,2,4,8,9-Pentabromodibenzo[b,d]furan is limited, the degradation of PBDFs can be understood through studies on analogous chlorinated compounds and brominated precursors. Microbial activity occurs under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, employing fundamentally different biochemical pathways.
Aerobic Degradation: In the presence of oxygen, aerobic bacteria utilize oxidative pathways to degrade aromatic compounds. For dibenzofurans, this process is typically initiated by dioxygenase enzymes, which insert two hydroxyl groups into the aromatic ring. nih.govresearchgate.net This initial attack destabilizes the ring structure, leading to ring cleavage and subsequent mineralization into simpler compounds like carbon dioxide and water. nih.gov Genera such as Sphingomonas and Pseudomonas are well-known for their ability to degrade a wide range of aromatic compounds, including dibenzofuran and its derivatives, using them as a source of carbon and energy. researchgate.netmdpi.comnih.gov
Anaerobic Degradation: Under anaerobic conditions, a process known as reductive dehalogenation (or debromination) is the primary degradation pathway for highly halogenated compounds like PBDFs. nih.gov This is a respiratory process where certain bacteria use the halogenated compound as an electron acceptor, removing a bromine atom and replacing it with a hydrogen atom. berkeley.edunih.gov This process is crucial because it reduces the number of halogen substituents, making the molecule less toxic and often more susceptible to subsequent aerobic degradation. nih.gov Highly brominated PBDFs are more likely to be dehalogenated than less brominated ones.
Specific microbial communities have been identified as key players in the degradation of halogenated aromatic compounds.
Aerobic Bacteria: A diverse range of aerobic bacteria has been shown to degrade dibenzofuran and related aromatic structures. These bacteria often possess powerful dioxygenase enzyme systems.
Sphingomonas sp.: This genus is noted for its exceptional ability to degrade a wide variety of complex aromatic compounds, including dibenzofuran, naphthalene, and phenanthrene. nih.govresearchgate.netresearchgate.net Some strains can utilize these compounds as their sole source of carbon and energy. nih.gov
Pseudomonas sp.: Various strains of Pseudomonas are capable of degrading dibenzofuran, typically metabolizing it to intermediates like salicylic (B10762653) acid and catechol. researchgate.net
Staphylococcus auriculans: Strain DBF63 of this species has been isolated for its ability to grow on dibenzofuran as its sole carbon source. nih.gov
Anaerobic Bacteria: The key microorganisms responsible for reductive dehalogenation belong to a specialized group of bacteria.
Dehalococcoides mccartyi: This is the most significant genus known to carry out reductive dehalogenation of a wide range of halogenated pollutants, including chlorinated dioxins and PBDEs. researchgate.netberkeley.edunih.gov Strains of D. mccartyi have been shown to mediate the complete debromination of penta- and tetra-BDEs to the non-halogenated backbone, diphenyl ether. nih.gov This capability is attributed to specific reductive dehalogenase enzymes. nih.gov Given the structural similarity, it is highly probable that Dehalococcoides is also involved in the reductive debromination of PBDFs in anaerobic environments like sediments.
| Condition | Microbial Genus/Species | Degradation Mechanism | Substrates | Reference |
|---|---|---|---|---|
| Aerobic | Sphingomonas sp. | Oxidative degradation (via dioxygenases) | Dibenzofuran, Carbazole, Polycyclic Aromatic Hydrocarbons | nih.gov, researchgate.net, nih.gov |
| Aerobic | Pseudomonas putida | Oxidative degradation | Dibenzofuran | researchgate.net |
| Aerobic | Staphylococcus auriculans | Oxidative degradation | Dibenzofuran, Fluorene | nih.gov |
| Anaerobic | Dehalococcoides mccartyi | Reductive dehalogenation (debromination) | Polybrominated Diphenyl Ethers (PBDEs), Chlorinated Dioxins, Chlorinated Ethenes | berkeley.edu, nih.gov, epa.gov |
| Anaerobic | Sulfurospirillum multivorans | Reductive dehalogenation (debromination) | Decabromodiphenyl ether (Deca-BDE) | berkeley.edu |
Thermal Stability and Degradation in Environmental Contexts
PBDFs exhibit high thermal stability, which is why they are often formed as unintentional byproducts in high-temperature industrial processes and during combustion events. nih.gov Their degradation in environmental contexts is primarily associated with these same high-temperature conditions.
Formation in Thermal Processes: PBDFs, including pentabromodibenzofurans, are not manufactured commercially but are formed during the thermal degradation of brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs). iaeg.com This occurs in processes such as municipal waste incineration, metal smelting, and the recycling of electronic waste. acs.orgaaqr.org
Conditions for Formation and Degradation: The formation of PBDFs from precursors has been observed at temperatures ranging from 250°C to over 600°C. acs.orgnih.gov The presence of metal catalysts, particularly copper oxides (CuO) and iron oxides (Fe₂O₃), which are common in incinerator fly ash, can significantly promote the formation of PBDFs from bromophenol precursors. nih.gov While these conditions lead to the formation of PBDFs, even higher temperatures, typical of efficient modern incinerators (e.g., >850°C with sufficient residence time), are required for their complete thermal destruction. Inadequate incineration conditions can therefore act as a net source of PBDFs to the environment.
Other Abiotic Transformation Processes (e.g., Hydrolysis, Oxidation)
The environmental fate of this compound, a member of the polybrominated dibenzofurans (PBDFs), is significantly influenced by various abiotic transformation processes. While photolysis is a recognized degradation pathway, other processes such as hydrolysis and oxidation also contribute to its transformation in the environment. However, specific experimental data on the rates and products of these reactions for this compound are scarce in scientific literature. Much of the understanding is derived from studies on related polyhalogenated dibenzo-p-dioxins and dibenzofurans.
Hydrolysis:
Hydrolysis is a chemical process in which a molecule of water reacts with a substance, resulting in the cleavage of chemical bonds. For halogenated aromatic compounds like PBDFs, hydrolysis can lead to the replacement of a halogen atom with a hydroxyl group. The susceptibility of the carbon-bromine (C-Br) bond to hydrolysis is generally low for aryl halides under typical environmental pH and temperature conditions.
Theoretical studies on polychlorinated dibenzo-p-dioxins (PCDDs) have suggested that base-catalyzed hydrolysis is a potential degradation pathway in aquatic environments. nih.gov These studies indicate two competing pathways: dioxin ring-opening and hydrolytic dechlorination. nih.gov While specific kinetic data for this compound is not available, the principles from these studies on chlorinated analogs suggest that hydrolysis, although likely a very slow process, could contribute to its long-term degradation. The half-lives for base-catalyzed hydrolysis of PCDDs in water have been predicted to range widely, from hours to thousands of years, depending on the specific congener and environmental conditions. nih.gov
Oxidation:
Oxidation processes in the environment are primarily driven by reactive oxygen species, such as hydroxyl radicals (•OH). In the atmosphere, gas-phase reactions with hydroxyl radicals are considered an important removal pathway for polyhalogenated dibenzo-p-dioxins and dibenzofurans. acs.org For PBDFs, which are semi-volatile compounds, a portion will exist in the vapor phase and be susceptible to atmospheric oxidation.
The rate of oxidation is dependent on the degree and pattern of halogenation. Theoretical and mechanistic studies on the formation of PBDFs from precursors like polybrominated diphenyl ethers (PBDEs) indicate that these molecules can undergo complex oxidation reactions. nih.govnih.gov While these studies focus on formation, they provide insight into the reactivity of the dibenzofuran structure. For the degradation of existing PBDFs, oxidation would likely involve attack by hydroxyl radicals on the aromatic rings, potentially leading to hydroxylation and subsequent ring cleavage.
In aquatic environments, advanced oxidation processes (AOPs) have been shown to degrade polychlorinated dibenzofurans (PCDFs). These processes generate highly reactive hydroxyl radicals that can effectively break down these persistent compounds. Although not a naturally occurring widespread process, this demonstrates the potential for oxidative degradation of the dibenzofuran ring system.
Due to the lack of specific experimental data for the hydrolysis and oxidation of this compound, a detailed quantitative assessment of these transformation pathways is not possible at this time. The information available for related compounds suggests that both hydrolysis and oxidation are likely to be slow processes under typical environmental conditions, contributing to the persistence of this compound.
Computational Chemistry and Modeling Studies of 1,2,4,8,9 Pentabromodibenzo B,d Furan
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods can predict a range of characteristics from molecular shape to electronic behavior.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy. For a molecule like 1,2,4,8,9-Pentabromodibenzo[b,d]furan, this would involve calculating bond lengths, bond angles, and dihedral angles that define its shape. Conformational analysis would further explore different spatial arrangements (conformers) and their relative energies. However, specific optimized geometric parameters for this compound are not documented in the available literature.
Electronic Structure (e.g., Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis)
The electronic structure of a molecule governs its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial information. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govyoutube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. scribd.com Specific energy values (in electron volts, eV) and visualizations of the HOMO and LUMO surfaces for this compound have not been published.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for understanding intermolecular interactions, including those relevant to biological activity and environmental fate. An ESP map for this compound would highlight the electrostatic characteristics imparted by the bromine and oxygen atoms, but such a map is not available in the reviewed sources.
Vibrational Frequency Analysis for Spectroscopic Fingerprinting
Computational vibrational analysis predicts the frequencies at which a molecule will vibrate. These frequencies correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nist.gov Calculating the vibrational spectrum for this compound would provide a theoretical "fingerprint" that could aid in its experimental identification. A comprehensive list of calculated vibrational frequencies and their corresponding normal modes for this specific congener is not present in the scientific literature.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior and interactions.
Interactions with Environmental Media (e.g., Solvents, Organic Matter)
MD simulations are particularly useful for studying how pollutants like PBDFs interact with their environment. Simulations could model the behavior of this compound in water, its partitioning into organic solvents, or its adsorption to soil and sediment components. mdpi.comresearchgate.netascelibrary.org Such studies would help predict its environmental transport, persistence, and bioavailability. While MD simulations have been used to investigate the interactions of other organic compounds with environmental matrices, nih.govacs.orgmdpi.comacs.org specific simulation studies focusing on the interactions of this compound with solvents or organic matter have not been identified.
Predicting Environmental Transport Behavior
The environmental transport of 1,2,4,8,9-PeBDF, like other POPs, is governed by its physicochemical properties, which dictate its partitioning between different environmental compartments such as air, water, soil, and biota. Computational models are instrumental in predicting this behavior.
Multimedia environmental fate models, often based on the fugacity concept, are commonly employed to simulate the distribution of halogenated dibenzofurans. nih.gov These models use a set of equations to describe the processes of advection, degradation, and intermedia transport. The key input parameters for these models, many of which can be estimated using computational methods, are presented in Table 1.
Table 1: Key Physicochemical Properties for Environmental Transport Modeling
| Property | Symbol | Description | Relevance to Transport |
| Octanol-Water Partition Coefficient | Kow | Represents the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium. | Indicates the tendency of a substance to bioaccumulate in fatty tissues. |
| Vapor Pressure | P | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Determines the volatility of a compound and its likelihood to exist in the gas phase. |
| Henry's Law Constant | KH | The ratio of the partial pressure of a substance in the gas phase to its concentration in the aqueous phase. | Describes the partitioning between air and water. |
| Water Solubility | Sw | The maximum concentration of a chemical that will dissolve in pure water at a specific temperature. | Influences the mobility of a compound in aquatic systems. |
While specific experimental data for 1,2,4,8,9-PeBDF is scarce, computational tools can predict these properties based on its molecular structure. For instance, Quantitative Structure-Property Relationship (QSPR) models, discussed later in this article, can estimate these values.
Fugacity-based models have been successfully applied to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are structurally analogous to PBDFs. These simulations can predict the long-range transport potential and the ultimate environmental sinks of these compounds. For PBDFs, such models would likely indicate a tendency for long-range atmospheric transport and accumulation in colder regions, as well as significant partitioning to soil and sediment due to their hydrophobicity.
Reaction Mechanism Studies of Formation and Degradation Pathways
Computational chemistry plays a crucial role in elucidating the complex reaction mechanisms involved in the formation and degradation of 1,2,4,8,9-PeBDF.
Formation Pathways:
Polybrominated dibenzofurans are not intentionally produced but are formed as unintentional byproducts in various thermal and industrial processes, particularly those involving brominated flame retardants (BFRs). Computational studies, often employing Density Functional Theory (DFT), can model the reaction energetics and kinetics of potential formation pathways.
One of the primary formation routes is the precursor pathway, which involves the transformation of BFRs, such as polybrominated diphenyl ethers (PBDEs). Computational studies have shown that the cyclization of PBDEs can lead to the formation of PBDFs. This process typically involves the loss of a bromine atom followed by an intramolecular ring closure. The specific substitution pattern of the resulting PBDF, including the formation of 1,2,4,8,9-PeBDF, would depend on the structure of the parent PBDE and the reaction conditions.
Another significant formation pathway is de novo synthesis, where PBDFs are formed from the combustion of organic matter in the presence of bromine sources. Computational models can help to identify the key intermediates and transition states in these complex reaction networks.
Degradation Pathways:
The degradation of PBDFs in the environment is a slow process, contributing to their persistence. Computational studies can investigate the feasibility of various degradation mechanisms, including photolysis, microbial degradation, and metabolism in biota.
For instance, the atmospheric degradation of dibenzofuran (B1670420) initiated by hydroxyl (OH) radicals has been studied using computational methods. These studies can predict the most likely sites of radical attack and the subsequent reaction pathways, leading to the formation of hydroxylated and other degradation products. While specific studies on 1,2,4,8,9-PeBDF are limited, the principles derived from studies on the parent dibenzofuran molecule and its chlorinated analogs are applicable. The presence of bromine atoms is expected to influence the reaction rates and the nature of the degradation products.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for PBDFs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are particularly valuable for predicting the toxicity and environmental fate of large numbers of chemicals, such as the 135 different PBDF congeners.
A typical QSAR/QSPR study involves the following steps:
Data Collection: Gathering a dataset of compounds with known activities or properties.
Descriptor Calculation: Calculating a large number of numerical descriptors that represent the chemical structure of the molecules. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical relationship between the descriptors and the activity/property of interest.
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.
While no specific QSAR or QSPR models for 1,2,4,8,9-PeBDF have been found in the reviewed literature, models have been developed for other halogenated aromatic hydrocarbons. These models often use descriptors such as those listed in Table 2.
Table 2: Common Molecular Descriptors Used in QSAR/QSPR Models for Halogenated Aromatic Hydrocarbons
| Descriptor Type | Examples | Description |
| Constitutional | Molecular weight, Number of bromine atoms | Simple counts of atoms and molecular formula. |
| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity in the molecule. |
| Geometrical | Molecular surface area, Molecular volume | 3D properties of the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Partial charges | Derived from quantum mechanical calculations, describing electronic properties. |
For PBDFs, QSAR models could be developed to predict their toxicity, such as their binding affinity to the aryl hydrocarbon (Ah) receptor, which is a key initiating event in the toxic mechanism of dioxin-like compounds. QSPR models could be used to predict the physicochemical properties mentioned in section 6.2.2, which are essential for environmental fate modeling. The development of robust and validated QSAR/QSPR models for PBDFs, including 1,2,4,8,9-PeBDF, is a critical area for future research to enable a more comprehensive risk assessment of these persistent environmental contaminants.
Current Knowledge Gaps and Future Research Trajectories for 1,2,4,8,9 Pentabromodibenzo B,d Furan
Development of Novel and Enhanced High-Throughput Analytical Methodologies
The accurate quantification of 1,2,4,8,9-Pentabromodibenzo[b,d]furan in environmental samples is frequently hampered by complex matrices and the presence of numerous other halogenated compounds. While analytical methods for PBDD/Fs exist, they are often labor-intensive and not suited for processing a large number of samples efficiently. bohrium.comacs.org The development of high-throughput screening (HTS) assays is a crucial future trajectory. nih.gov
HTS combines automated sample preparation with rapid analytical techniques to evaluate a large volume of samples, which is essential for large-scale environmental monitoring and toxicological studies. nih.govnih.gov Methodologies integrating ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) have shown promise for analyzing complex mixtures of contaminants in matrices like biosolids. researchgate.net Similarly, the use of packed-column supercritical fluid chromatography (pcSFC) coupled with MS/MS can significantly reduce analysis times, allowing for the processing of a 96-well plate in approximately 10 minutes. researchgate.net
Future efforts should adapt and validate these high-throughput approaches specifically for the analysis of PBDD/F congeners, including this compound. This involves creating automated liquid-liquid extraction protocols, optimizing chromatographic separation for all 210 PBDD/F congeners, and ensuring robust quantification through isotope dilution techniques. acs.org Such advancements will enable more comprehensive spatial and temporal trend analysis, providing a clearer picture of environmental contamination.
Expanded Environmental Monitoring in Underexplored Regions and Complex Matrices
Current environmental monitoring data for PBDD/Fs are sparse and often geographically limited, with a significant lack of information on the prevalence of specific congeners like this compound. While PBDD/Fs have been detected in various environmental compartments, including soil and sediment, comprehensive monitoring in many parts of the world is lacking. researchgate.netclu-in.org
Future research must prioritize expanded monitoring programs in historically underexplored geographical regions, such as remote arctic areas, developing nations with informal e-waste processing sectors, and deep-ocean sediments. These areas may act as long-term sinks for persistent organic pollutants.
Furthermore, monitoring needs to extend to more complex and less-studied environmental matrices. This includes:
Biota: Systematic investigation in a wider range of organisms across different trophic levels of both aquatic and terrestrial food webs.
Atmospheric Samples: Detailed analysis of both gaseous and particulate phases to understand long-range transport.
Consumer Products and Waste Streams: Screening of various products containing BFRs and the resulting waste to quantify the presence of this specific isomer as an impurity.
Such comprehensive monitoring is essential for understanding the global distribution and accumulation patterns of this compound.
Advanced Computational Modeling for Predictive Environmental Fate and Transport
Predictive modeling is a valuable tool for assessing the environmental fate and transport of chemicals, but robust models specific to PBDD/Fs are underdeveloped. While multimedia environmental fate models have been applied to their chlorinated analogues (PCDD/Fs), similar sophisticated models are needed for PBDD/Fs. nih.gov These models simulate the partitioning and movement of chemicals between environmental compartments like air, water, soil, and sediment. nih.gov
For chlorinated dioxins, models have been used to assess vertical migration in soil, showing that fate is highly dependent on soil type and the presence of co-contaminants. nih.govresearchgate.net A significant challenge and future research goal is the development and parameterization of similar models for this compound. This requires experimentally determined physicochemical properties, such as:
| Property | Importance for Modeling |
| Water Solubility | Governs partitioning between aquatic and solid phases. |
| Vapor Pressure | Determines potential for atmospheric transport. |
| Octanol-Water Partition Coefficient (Kow) | Indicates potential for bioaccumulation. |
| Organic Carbon-Water Partition Coefficient (Koc) | Predicts sorption to soil and sediment. |
Once populated with accurate, isomer-specific data, these computational models can predict environmental concentrations, identify accumulation hotspots, and assess the potential for long-range transport, providing a crucial supplement to physical monitoring efforts.
Investigations into Isomer-Specific Environmental Transformation Kinetics and Products
The persistence of this compound in the environment is determined by its resistance to degradation. While PBDD/Fs are generally known to be persistent, they are also more sensitive to UV degradation (photolysis) than PCDD/Fs. bohrium.com However, the specific kinetics and products of these transformation processes for the 1,2,4,8,9- isomer are largely unknown.
Future research should focus on detailed laboratory and field studies to determine the rates and pathways of its degradation under various environmental conditions. Key transformation processes to investigate include:
Photodegradation: Determining the quantum yield and half-life in aquatic systems and on surfaces (e.g., soil, atmospheric particulates) under simulated sunlight.
Biotransformation: Assessing the potential for microbial degradation under both aerobic and anaerobic conditions in soil and sediment. This includes identifying potential metabolic pathways and the microorganisms involved.
Abiotic Degradation: Investigating reactions with other environmental chemicals, such as hydroxyl radicals in the atmosphere and water. nih.gov
Understanding the kinetics of these processes is essential for accurately predicting the environmental persistence of this compound. Identifying its transformation products is equally critical, as these products could be more or less toxic than the parent compound, a factor that must be included in comprehensive risk assessments.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 1,2,4,8,9-Pentabromodibenzofuran in environmental samples?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for separation and quantification, coupled with electron capture detection (ECD) for enhanced sensitivity to halogenated compounds. Structural confirmation can be achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on bromine substitution patterns. Reference standards should be prepared in non-polar solvents (e.g., toluene or n-octane) at defined concentrations (e.g., 50 µg/mL) to ensure reproducibility .
- Key Considerations : Calibrate instruments using isomer-specific standards, as retention indices vary significantly between brominated dibenzofuran isomers. Cross-validate results with high-resolution mass spectrometry (HRMS) to resolve co-eluting contaminants .
Q. How is 1,2,4,8,9-Pentabromodibenzofuran synthesized in laboratory settings?
- Methodology : Bromination of dibenzofuran precursors using bromine (Br₂) or HBr in the presence of Lewis acid catalysts (e.g., FeBr₃). Control reaction temperature (40–80°C) to favor regioselectivity at the 1,2,4,8,9 positions. Purify intermediates via column chromatography and verify purity (>98%) using HPLC-UV .
- Challenges : Minimize formation of lower-brominated byproducts (e.g., tetrabromo derivatives) by optimizing stoichiometry and reaction time. Use inert atmospheres to prevent oxidative degradation .
Q. What environmental matrices are most relevant for studying 1,2,4,8,9-Pentabromodibenzofuran?
- Priority Matrices : Sediments, biota (e.g., fish liver), and airborne particulate matter due to the compound’s hydrophobicity (log Kow >7) and persistence. Use Soxhlet extraction with dichloromethane for solid samples, followed by clean-up via silica gel columns .
- Analytical Validation : Spike recovery experiments (70–120%) and matrix-matched calibration are critical to account for interference from co-extracted lipids or organic matter .
Advanced Research Questions
Q. How do isomer-specific differences influence the environmental fate and toxicity of pentabromodibenzofurans?
- Key Findings : Isomer-specific bioaccumulation is driven by steric hindrance and metabolic stability. For example, 2,3,7,8-substituted isomers exhibit higher binding affinity to aryl hydrocarbon receptors (AhR), triggering dioxin-like toxicity. Computational docking studies suggest 1,2,4,8,9-Pentabromodibenzofuran may have lower AhR affinity due to asymmetric substitution .
- Research Gaps : Limited in vivo data exist for non-2,3,7,8-substituted isomers. Prioritize comparative studies using zebrafish or rodent models to quantify isomer-specific toxicokinetics .
Q. How can researchers resolve contradictions in reported toxicity data for brominated dibenzofurans?
- Approach :
Standardize Models : Use OECD-approved assays (e.g., DR-CALUX® for AhR activation) to ensure cross-study comparability.
Control Isomer Purity : Verify synthetic products via NMR and HRMS to exclude contamination by toxic isomers (e.g., 2,3,7,8-Tetrabromodibenzofuran) .
Meta-Analysis : Apply multivariate regression to published data, adjusting for variables like exposure duration and species sensitivity .
Q. What computational tools predict the environmental persistence and degradation pathways of 1,2,4,8,9-Pentabromodibenzofuran?
- Tools :
- EPI Suite : Estimate biodegradation half-lives and bioaccumulation factors using QSAR models.
- Density Functional Theory (DFT) : Simulate debromination pathways under UV irradiation or microbial action. Preliminary data suggest C–Br bonds at positions 1 and 9 are most labile .
Q. What strategies optimize the separation of 1,2,4,8,9-Pentabromodibenzofuran from co-occurring halogenated contaminants?
- Chromatographic Solutions :
- GC Columns : Use 60 m DB-5MS columns with slow temperature ramping (3°C/min) to resolve closely eluting isomers.
- LC Methods : Employ C18 columns with methanol/water gradients for HPLC-UV/Vis analysis. Add 0.1% formic acid to improve peak symmetry .
Methodological Notes
- Isomer-Specific Standards : Source certified reference materials (CRMs) from accredited providers (e.g., NIST or Kanto Reagents) to minimize quantification errors .
- Ethical Compliance : Adhere to institutional guidelines for handling persistent organic pollutants (POPs). Use fume hoods and personal protective equipment (PPE) during synthesis and extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
